(3-Boc-amino-4-methylphenyl)boronic acid
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Overview
Description
(3-Boc-amino-4-methylphenyl)boronic acid is an organic compound with the molecular formula C₁₂H₁₈BNO₄ and a molecular weight of 251.09 g/mol . It is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected amino group and a methyl group attached to a phenyl ring. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of the compound (3-Boc-amino-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds . This is a critical process in organic synthesis, enabling the construction of complex organic compounds .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as its stability and the conditions under which the reaction is carried out .
Result of Action
The action of this compound in the SM coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For example, the reaction is typically performed at low temperatures to prevent over-alkylation . The compound is also generally considered to be environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-4-methylphenyl)boronic acid typically involves the protection of the amino group on the phenyl ring with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 3-amino-4-methylphenylboronic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Boc-amino-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Deprotection: Free amines.
Scientific Research Applications
(3-Boc-amino-4-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)phenylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-amino-4-methylphenylboronic acid: Similar structure but lacks the Boc protection on the amino group.
4-(N-Boc-amino)phenylboronic acid: Similar structure but with the Boc group on the para position.
Uniqueness
(3-Boc-amino-4-methylphenyl)boronic acid is unique due to the presence of both the Boc-protected amino group and the methyl group on the phenyl ring. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPLVISWFCBMCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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